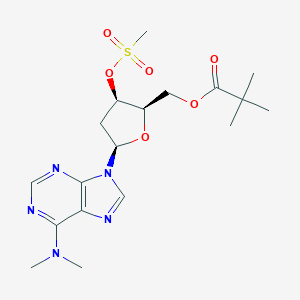
N-Acetyl-N-methoxyacetamide
Descripción general
Descripción
N-Acetyl-N-methoxyacetamide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 131.130, a density of 1.1±0.1 g/cm3, and a molecular formula of C5H9NO3 .
Molecular Structure Analysis
The molecular structure of N-Acetyl-N-methoxyacetamide consists of a molecular formula of C5H9NO3 . The exact mass is 131.058243 .
Physical And Chemical Properties Analysis
N-Acetyl-N-methoxyacetamide has a boiling point of 154.0±23.0 °C at 760 mmHg, a melting point of 22 °C, and a flash point of 46.9±22.6 °C . It has a vapour pressure of 3.3±0.3 mmHg at 25°C and an index of refraction of 1.430 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-Acetyl-N-methoxyacetamide, like its derivatives, plays a significant role in the synthesis of various chemical compounds. For instance, Sakai et al. (2022) developed p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined equivalents of N-acetamide nucleophiles. These compounds are used in synthetic studies of natural and pharmaceutical products, demonstrating the versatility and importance of N-acetyl-N-methoxyacetamide in chemical synthesis (Sakai et al., 2022).
Medicinal and Pharmaceutical Applications
Research by Magadum and Yadav (2018) highlights the use of N-acetylated compounds in the synthesis of antimalarial drugs. They investigated the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in antimalarial drug synthesis, using various acyl donors (Magadum & Yadav, 2018).
Yang et al. (2015) discovered N-acetyldopamine derivatives in traditional Chinese medicine, illustrating the medicinal significance of N-acetylated compounds in treatments for throat soreness, hoarseness, itching, and spasms (Yang et al., 2015).
Cancer Research
A study by Wu et al. (2009) on N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05) demonstrated its potent antitumor activity against various cancer cells. XN05 disrupts microtubule assembly, causing cell cycle arrest and inducing apoptosis in cancer cells, which highlights the potential of N-acetylated compounds in cancer treatment (Wu et al., 2009).
Enzymatic Activity
Research by Rehman et al. (2013) on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide emphasized its activity against acetylcholinesterase, an enzyme relevant in the study of neurodegenerative diseases. This signifies the importance of N-acetyl-N-methoxyacetamide derivatives in enzyme inhibition studies (Rehman et al., 2013).
Environmental Implications
The degradation and transformation of acetaminophen, an N-acetyl compound, in soil were studied by Li et al. (2014). They identified several intermediates, including N-acetyl-p-benzoquinone imine, highlighting the environmental impact and behavior of such compounds (Li et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Methoxydiacetamide, also known as N-Acetyl-N-methoxyacetamide, is a complex organic compoundIt is known to be a selective acetylating reagent , which suggests that it may interact with proteins or other molecules that contain free amine groups.
Mode of Action
The mode of action of N-Methoxydiacetamide is not well-understood due to the lack of specific studies on this compound. As an acetylating agent, it could potentially transfer an acetyl group to its target molecules, altering their structure and function. This process is common in biochemistry and can have significant effects on the activity of the target molecule .
Biochemical Pathways
It can modulate protein function, alter protein-protein interactions, and influence cellular processes such as gene expression, cell cycle progression, and metabolism .
Pharmacokinetics
Its physical properties such as density (112 g/mL at 20℃), boiling point (74ºC at 16KPa), and refractive index (n20/D1447) have been documented .
Result of Action
Acetylation, the process it is involved in, can have significant effects on the activity of the target molecule, potentially altering cellular processes such as gene expression, cell cycle progression, and metabolism .
Action Environment
It is known that the compound should be stored in a cool, dry place with good ventilation . This suggests that temperature, humidity, and air flow could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
N-acetyl-N-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKQIRJZPOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337081 | |
| Record name | N-Acetyl-N-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-methoxyacetamide | |
CAS RN |
128459-09-6 | |
| Record name | N-Acetyl-N-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diacetyl-O-methylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-Methoxydiacetamide a useful reagent in organic synthesis?
A1: N-Methoxydiacetamide (also known as N-Acetyl-N-methoxyacetamide) stands out for its selectivity in acetylating amino groups. [, ] This selectivity makes it a valuable tool for modifying complex molecules with multiple reactive sites, enabling chemists to target amino groups specifically while leaving other functional groups untouched.
Q2: Can you provide an example of N-Methoxydiacetamide's application in a research setting?
A2: In a study focusing on the structure-activity relationship of Leustroducsin H derivatives, N-Methoxydiacetamide was employed to selectively acetylate the amino group of Leustroducsin H. [] This derivatization played a crucial role in understanding how structural modifications impact the biological activity of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)










